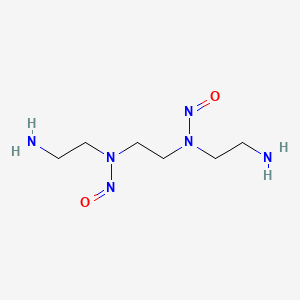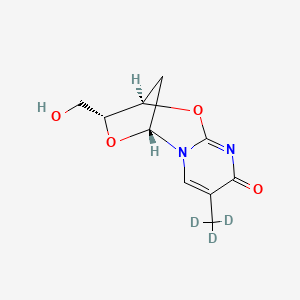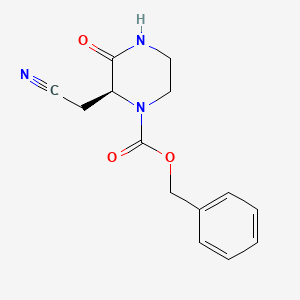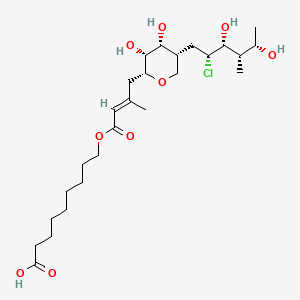
N,N'-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) is an organic compound known for its applications in various scientific fields. It is a highly toxic compound and a suspected human carcinogen, which necessitates careful handling and proper safety measures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) involves the reaction of ethane-1,2-diamine with nitrous acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. The process involves the careful addition of nitrous acid to a solution of ethane-1,2-diamine, followed by purification steps to isolate the compound .
Industrial Production Methods
Industrial production of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The compound is produced under strict regulatory guidelines to ensure safety and compliance .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) has several scientific research applications:
Chemistry: Used in analytical method development and validation for pharmaceutical applications.
Biology: Studied for its effects on cellular processes and its potential as a biochemical tool.
Medicine: Investigated for its potential therapeutic applications and toxicological effects.
Industry: Utilized in the production of various chemical products and as a reagent in industrial processes
Mecanismo De Acción
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) involves its interaction with cellular components. It inhibits mitochondrial cytochrome c oxidase by causing cellular copper deficiency, leading to disrupted cellular respiration and energy production. This mechanism is particularly relevant in its toxicological effects and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
N,N’-Bis(2-aminoethyl)-1,3-propanediamine: A high-affinity copper chelator with similar biochemical properties.
N,N’-Bis(3-aminopropyl)-1,2-ethanediamine: Another compound with comparable structural features and applications.
N,N’-(Ethane-1,2-diyl)bis(N-methylformamide): Shares similar functional groups and chemical reactivity.
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-(2-aminoethyl)nitrous amide) is unique due to its specific nitrous amide functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit mitochondrial cytochrome c oxidase sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H16N6O2 |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
N-(2-aminoethyl)-N-[2-[2-aminoethyl(nitroso)amino]ethyl]nitrous amide |
InChI |
InChI=1S/C6H16N6O2/c7-1-3-11(9-13)5-6-12(10-14)4-2-8/h1-8H2 |
Clave InChI |
XTVMGUWBSREJBI-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCN(CCN)N=O)N=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-Amino-4-methyl-1-[(2R)-2-methyl-2-oxiranyl]-1-pentanone 2,2,2-Trifluoroacetate](/img/structure/B13863668.png)


![(2R,4R,5R,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid](/img/structure/B13863698.png)





